2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide
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Overview
Description
2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE typically involves the esterification of chromen derivatives. One common method includes the activation of the carboxylic acid group with N,N’-carbonyldiimidazole, followed by the reaction with the appropriate amine . The reaction conditions often require mild temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of smart materials and photoactive polymers.
Mechanism of Action
The mechanism of action of 2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The chromen moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE
- ETHYL [(8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE
- (8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXYACETIC ACID
Uniqueness
What sets 2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE apart is its unique combination of the chromen and quinolizin moieties
Properties
Molecular Formula |
C24H32N2O4 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C24H32N2O4/c1-3-17-13-23(28)30-24-16(2)21(10-9-19(17)24)29-15-22(27)25-14-18-7-6-12-26-11-5-4-8-20(18)26/h9-10,13,18,20H,3-8,11-12,14-15H2,1-2H3,(H,25,27) |
InChI Key |
SCXLHWYZRLQMFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC3CCCN4C3CCCC4 |
Origin of Product |
United States |
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